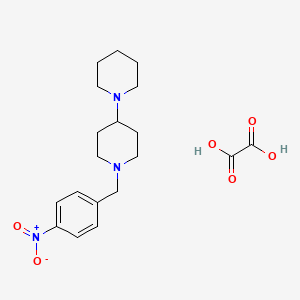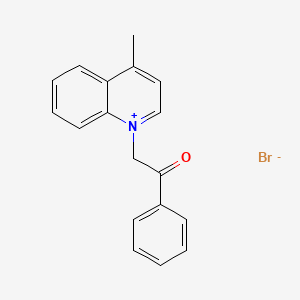![molecular formula C13H18N2OS B5156579 N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)
N-[(butylamino)carbonothioyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(butylamino)carbonothioyl]-4-methylbenzamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BCA belongs to the class of carbonic anhydrase inhibitors and has been found to exhibit promising results in different studies.
Wissenschaftliche Forschungsanwendungen
N-[(butylamino)carbonothioyl]-4-methylbenzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and glaucoma treatment. In cancer research, this compound has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This inhibition leads to a decrease in tumor growth and metastasis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress-induced damage, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's. In glaucoma treatment, this compound has been found to reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
Wirkmechanismus
N-[(butylamino)carbonothioyl]-4-methylbenzamide acts as a competitive inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase activity, this compound disrupts these processes, leading to the observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In cancer research, this compound has been found to inhibit tumor growth and metastasis by reducing carbonic anhydrase IX activity. In neuroprotection, this compound has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species levels and increasing antioxidant enzyme activity. In glaucoma treatment, this compound reduces intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of N-[(butylamino)carbonothioyl]-4-methylbenzamide is its specificity towards carbonic anhydrase, which makes it a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, the use of this compound in lab experiments is limited by its solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for N-[(butylamino)carbonothioyl]-4-methylbenzamide research, including the development of novel this compound derivatives with improved solubility and specificity towards specific carbonic anhydrase isoforms. Additionally, further studies are needed to investigate the potential applications of this compound in other fields such as cardiovascular disease and diabetes. Finally, the use of this compound in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential toxicity.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its specificity towards carbonic anhydrase makes it a valuable tool for studying the role of this enzyme in different physiological processes. However, further studies are needed to fully understand the potential of this compound and to develop novel derivatives with improved solubility and specificity.
Synthesemethoden
The synthesis of N-[(butylamino)carbonothioyl]-4-methylbenzamide involves the reaction between 4-methylbenzoyl chloride and butylamine in the presence of carbon disulfide. The reaction yields this compound, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Eigenschaften
IUPAC Name |
N-(butylcarbamothioyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-3-4-9-14-13(17)15-12(16)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFSZNLCZZZOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)

![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)


![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)

![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)